4-chloro-1-methylpiperidine-4-carboxylicacidhydrochloride
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Overview
Description
4-Chloro-1-methylpiperidine-4-carboxylicacidhydrochloride is a chemical compound with the molecular formula C7H13Cl2NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a chlorine atom and a carboxylic acid group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 4-chloro-1-methylpiperidine-4-carboxylicacidhydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methylpiperidine-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4-Chloro-1-methylpiperidine-4-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-methylpiperidine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methylpiperidine: Similar in structure but lacks the carboxylic acid group.
1-Methylpiperidine-4-carboxylic acid: Similar but lacks the chlorine atom.
4-Chloro-1-methylpiperidine hydrochloride: Similar but in a different salt form.
Uniqueness
4-Chloro-1-methylpiperidine-4-carboxylicacidhydrochloride is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various chemical syntheses and research applications .
Properties
IUPAC Name |
4-chloro-1-methylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVIEDUOVQWUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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